molecular formula C24H34O2Si B12577573 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol CAS No. 197219-12-8

8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol

Cat. No.: B12577573
CAS No.: 197219-12-8
M. Wt: 382.6 g/mol
InChI Key: VOPJSMNDHBLPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to an oct-4-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol typically involves the protection of the hydroxyl group in oct-4-en-1-ol using tert-butyl(diphenyl)silyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, often conducted at room temperature, and the protecting group is introduced selectively to the primary hydroxyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the stability and selectivity of the tert-butyl(diphenyl)silyl protecting group.

Chemical Reactions Analysis

Types of Reactions

8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the oct-4-en-1-ol backbone to a single bond.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is utilized in various scientific research fields:

Mechanism of Action

The primary mechanism by which 8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol exerts its effects is through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.

    Trimethylsilyl chloride: A smaller silyl protecting group that is less stable under acidic conditions.

    Triisopropylsilyl chloride: A bulkier silyl protecting group that offers greater stability but is more challenging to introduce.

Uniqueness

8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol is unique due to the tert-butyl(diphenyl)silyl group, which provides a balance of stability and reactivity. It is more stable than trimethylsilyl and triisopropylsilyl groups under acidic conditions, making it particularly useful in complex synthetic routes .

Properties

CAS No.

197219-12-8

Molecular Formula

C24H34O2Si

Molecular Weight

382.6 g/mol

IUPAC Name

8-[tert-butyl(diphenyl)silyl]oxyoct-4-en-1-ol

InChI

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h4-5,8-13,16-19,25H,6-7,14-15,20-21H2,1-3H3

InChI Key

VOPJSMNDHBLPBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.